molecular formula C10H13NO3 B12112410 Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Methyl 3-(1-amino-2-hydroxyethyl)benzoate

Cat. No.: B12112410
M. Wt: 195.21 g/mol
InChI Key: KKARUQMLVLNEAR-UHFFFAOYSA-N
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Description

Methyl 3-(1-amino-2-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, featuring an amino group and a hydroxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-amino-2-hydroxyethyl)benzoate typically involves the esterification of 3-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-amino-2-hydroxyethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(1-amino-2-hydroxyethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups enable the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-amino-2-hydroxyethyl)benzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a hydroxyethyl group allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

methyl 3-(1-amino-2-hydroxyethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKARUQMLVLNEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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